2-Phenylpropan-1-amine hydrochloride

CAS No.: 52991-03-4

Cat. No.: VC8455901

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52991-03-4 |

|---|---|

| Molecular Formula | C9H14ClN |

| Molecular Weight | 171.67 g/mol |

| IUPAC Name | 2-phenylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |

| Standard InChI Key | HBVYOCJBEXSCQE-UHFFFAOYSA-N |

| SMILES | CC(CN)C1=CC=CC=C1.Cl |

| Canonical SMILES | CC(CN)C1=CC=CC=C1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

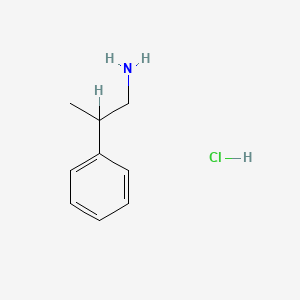

2-Phenylpropan-1-amine hydrochloride features a propane chain where the amine group (-NH) is positioned at the terminal carbon (C1), and a phenyl ring is attached to the adjacent carbon (C2). The hydrochloride salt form enhances stability and solubility in polar solvents. The compound’s stereochemistry is significant, with the (R)-enantiomer demonstrating distinct biological activity compared to its (S)-counterpart .

Table 1: Key Physicochemical Properties

The free base form ((R)-2-Phenylpropan-1-amine) exhibits a density of and a boiling point of , while the hydrochloride salt’s melting point (143–145°C) indicates higher crystalline stability .

Synthesis and Industrial Production

Catalytic Hydrogenation Method

The most documented synthesis involves hydrogenating 2-phenylpropionitrile under acidic conditions. As detailed in , this four-step process achieves a 76.2% yield:

-

Reaction Setup: 2-Phenylpropionitrile (636 g, 4.85 mol) is combined with 5% palladium on carbon (453 g), ethanol (6.36 L), and concentrated HCl (613 g, 5.6 mol).

-

Hydrogenation: Conducted at 50–64°C under 75–78 psi hydrogen pressure for 3 hours.

-

Workup: Filtration and concentration under reduced pressure yield a crude product.

-

Crystallization: Methyl tert-butyl ether (MTBE) induces precipitation, yielding 634.4 g of white powder .

Table 2: Comparative Synthesis Metrics

| Method | Yield | Temperature | Catalyst |

|---|---|---|---|

| Catalytic Hydrogenation | 76.2% | 50–64°C | Pd/C, HCl |

| Patent CN105085278A | N/A | 80–220°C | Organic bases |

Pharmacological and Biochemical Applications

Trace Amine-Associated Receptor (TAAR) Modulation

(R)-2-Phenylpropan-1-amine, the free base, exhibits affinity for human TAAR1, a receptor implicated in neuromodulation and psychiatric disorders. A 2008 study demonstrated its role in structure-activity correlations among β-phenethylamines, with substituents on the phenyl ring and amine group critically influencing receptor binding . The hydrochloride salt’s enhanced solubility likely improves bioavailability in vitro.

Enantiomeric Specificity

The (R)-enantiomer shows higher receptor selectivity compared to the (S)-form, underscoring the importance of chiral resolution in pharmaceutical applications. This enantiopure form is synthesized via asymmetric hydrogenation or enzymatic resolution, though commercial samples often remain racemic .

| Parameter | Specification |

|---|---|

| PPE | Gloves, goggles, respirators |

| Storage | Hygroscopic; store in dry conditions |

| RIDADR | UN 2735 (Corrosive substances) |

| First Aid | Flush eyes/skin with water; seek medical help |

Environmental Impact

With a WGK Germany rating of 3, the compound is deemed highly hazardous to aquatic life. Disposal must adhere to hazardous waste regulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume